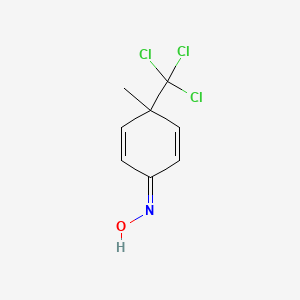
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime is a chemical compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime typically involves the reaction of p-cresol with carbon tetrachloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime undergoes various chemical reactions, including:
Aromatization: It can undergo aromatizational transformations, resulting in the migration of the trichloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bu3SnH–AIBN: For reductive dehalogenation.
Fe(CO)5: For cyclization reactions.
Major Products Formed
The major products formed from these reactions include:
4-Methylcyclohepta-2,4,6-trien-1-one: Formed through reductive dehalogenation.
Functionalized indoles: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime involves the initial reduction of the trichloromethyl group, followed by the formation of reactive intermediates such as carbenes. These intermediates can then undergo further chemical transformations, leading to the formation of various products . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trichloromethyl group and its interactions with other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime include:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows it to undergo a variety of chemical reactions and form diverse products. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81294-21-5 |
|---|---|
Fórmula molecular |
C8H8Cl3NO |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H8Cl3NO/c1-7(8(9,10)11)4-2-6(12-13)3-5-7/h2-5,13H,1H3 |
Clave InChI |
FFIUGWWVIJGPJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=NO)C=C1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
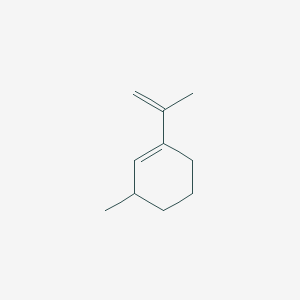
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
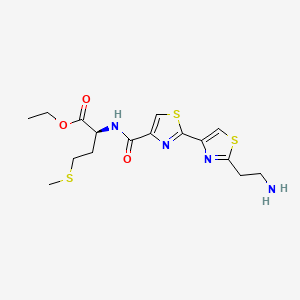

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
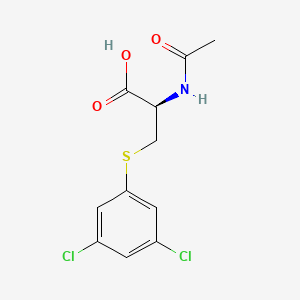

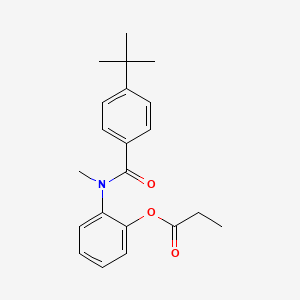
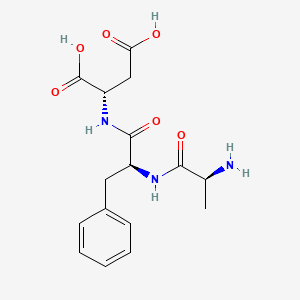
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
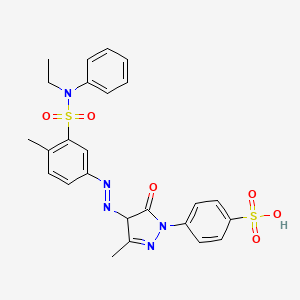
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
